molecular formula C9H36Cl2N2O8 B7979463 N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine dihydrochloride heptahydrate

N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine dihydrochloride heptahydrate

Cat. No.: B7979463
M. Wt: 371.29 g/mol
InChI Key: KNIVNHFLJHEWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine dihydrochloride heptahydrate is a synthetic tertiary amine featuring a dimethylaminoethyl backbone linked to a piperidinyloxy group. The dihydrochloride salt form enhances water solubility, while the heptahydrate designation indicates seven water molecules in its crystalline structure, critical for stability and handling in pharmaceutical applications . This compound is structurally related to impurities and intermediates in drug synthesis, as evidenced by its inclusion in pharmacopeial standards for quality control .

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-yloxyethanamine;heptahydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH.7H2O/c1-11(2)7-8-12-9-3-5-10-6-4-9;;;;;;;;;/h9-10H,3-8H2,1-2H3;2*1H;7*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIVNHFLJHEWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1CCNCC1.O.O.O.O.O.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H36Cl2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine dihydrochloride heptahydrate typically involves the reaction of N,N-dimethyl-2-(4-piperidinyloxy)ethanamine with hydrochloric acid in the presence of water to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the formation of the heptahydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the careful control of temperature, pH, and reaction time to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine dihydrochloride heptahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .

Scientific Research Applications

N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine dihydrochloride heptahydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine dihydrochloride heptahydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts by binding to these receptors and modulating their activity, which can influence various physiological processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenhydramine Hydrochloride (C₁₇H₂₁NO·HCl)

  • Structure: Diphenhydramine contains a diphenylmethoxy group attached to a dimethylaminoethyl backbone.
  • Key Differences : The target compound replaces the diphenylmethoxy group with a piperidinyloxy moiety, reducing aromatic bulk and introducing a heterocyclic oxygen atom.
  • Physicochemical Properties: Property Target Compound Diphenhydramine HCl Molecular Weight (g/mol) Not explicitly stated* 291.82 Solubility High (dihydrochloride salt) High (hydrochloride salt) Hydration State Heptahydrate Anhydrous

*Molecular weight inferred from analogs in –3 and 5.

N-Ethyl-2-(1-piperidinyl)ethanamine Dihydrochloride

  • Structure : Features an ethyl group on the amine and a piperidinyl substituent.
  • Key Differences : The target compound has a dimethylamine group and a piperidinyloxy (ether-linked) substituent, whereas this analog lacks the oxygen bridge and uses a secondary amine.
  • Functional Impact : The ether linkage in the target compound may improve metabolic stability compared to the direct piperidinyl-ethylamine bond in the analog .

Zolmitriptan-Related Compounds (e.g., USP Zolmitriptan Related Compound E)

  • Structure: Contains an indole ring and oxazolidinone group.
  • Key Differences: The target compound lacks the indole and oxazolidinone moieties, which are critical for Zolmitriptan’s serotonin (5-HT1B/1D) receptor agonism. The piperidinyloxy group suggests divergent therapeutic targets, possibly muscarinic or adrenergic receptors .

Pharmaceutical Impurities (e.g., MM0595.07)

  • Structure : Impurity MM0595.07 (N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine HCl) incorporates a phenyl-indenyl group.
  • Key Differences : The indenyl group introduces planar aromaticity, enhancing lipophilicity compared to the piperidinyloxy group in the target compound. This difference likely affects membrane permeability and metabolic pathways .

Structural and Functional Analysis

  • Salt Forms : The dihydrochloride heptahydrate form of the target compound contrasts with anhydrous hydrochloride salts (e.g., Diphenhydramine HCl) or maleate/fumarate salts (e.g., MM0595.11). Hydration impacts storage conditions and dissolution rates .
  • Pharmacophore Variations: Piperidinyloxy vs. Piperidinyl: The ether oxygen in the target compound may enhance hydrogen bonding with targets. Dimethylamine vs.

Research and Regulatory Considerations

  • Synthesis : The heptahydrate form necessitates controlled crystallization conditions to maintain hydration, as highlighted in pharmacopeial guidelines .
  • Stability : Hygroscopicity due to the hydrate form requires stringent packaging, unlike anhydrous analogs like Diphenhydramine HCl .
  • Toxicity : Absence of halogenated aromatic groups (cf. NIH 8715 in ) suggests a lower risk of hepatotoxicity but requires validation .

Biological Activity

N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine dihydrochloride heptahydrate, often referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various piperidine and piperidone derivatives, which have been studied for their cytotoxic and apoptotic properties.

Chemical Structure and Properties

The chemical formula of N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine dihydrochloride is C9H22Cl2N2C_9H_{22}Cl_2N_2. It possesses a unique piperidine ring structure that contributes to its biological activity. The compound is typically available in a dihydrochloride form, enhancing its solubility in aqueous solutions, which is critical for biological assays.

Research indicates that compounds similar to N,N-Dimethyl-2-(4-piperidinyloxy)ethanamine exhibit significant cytotoxic effects across various cancer cell lines. The mechanism of action primarily involves:

  • Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspases (e.g., caspase-3/7) .
  • Reactive Oxygen Species (ROS) Generation : The accumulation of ROS leads to cellular stress and subsequent apoptosis .
  • Cell Cycle Arrest : Alterations in the cell cycle have been observed, particularly in sensitive cancer cell lines, indicating a potential for therapeutic applications in oncology .

Cytotoxicity Assays

Numerous studies have evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
Breast Cancer (MX-1)0.002Apoptosis induction via ROS
Colon Cancer0.005Mitochondrial depolarization
Lymphoma0.004Caspase activation and DNA fragmentation

Case Studies

  • Breast Cancer Study : In a specific study on MX-1 breast cancer models, the compound demonstrated excellent blood-brain barrier penetration and significant tumor reduction, suggesting its potential as an anticancer agent .
  • Colon Cancer Research : A study focusing on colon cancer revealed that the compound not only induced apoptosis but also acted as a proteasome inhibitor, increasing levels of poly-ubiquitinated proteins, which are markers of proteasomal dysfunction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.